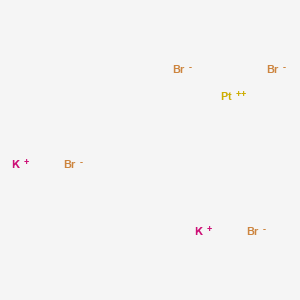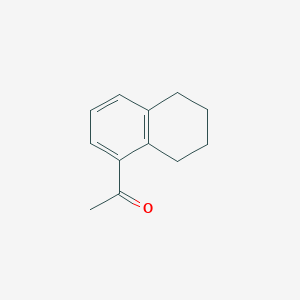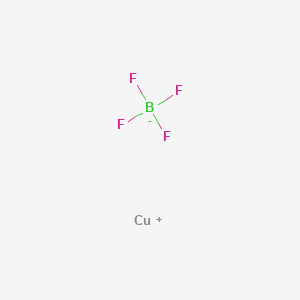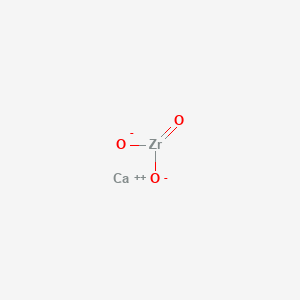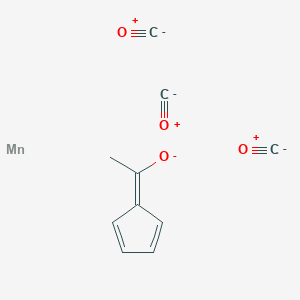
Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese is a coordination compound with the molecular formula C10H7MnO4- It is a manganese complex that features a cyclopentadienyl ligand and a carbon monoxide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese typically involves the reaction of manganese pentacarbonyl bromide with cyclopentadienyl sodium in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligands such as carbon monoxide or cyclopentadienyl can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Manganese oxides (MnO, MnO2).
Reduction: Lower oxidation state manganese complexes.
Substitution: New manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Organometallic Chemistry: It serves as a model compound for studying the behavior of metal-ligand interactions.
Mecanismo De Acción
The mechanism by which carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese exerts its effects involves the interaction of the manganese center with various substrates. The cyclopentadienyl and carbon monoxide ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The compound can undergo ligand exchange, electron transfer, and coordination with other molecules, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Manganese pentacarbonyl: Similar in that it contains manganese and carbon monoxide ligands.
Cyclopentadienyl manganese tricarbonyl: Another manganese complex with cyclopentadienyl and carbon monoxide ligands.
Manganese acetylacetonate: A manganese complex with different ligands but similar coordination chemistry.
Uniqueness
Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese is unique due to its specific combination of ligands, which imparts distinct reactivity and stability compared to other manganese complexes
Propiedades
IUPAC Name |
carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O.3CO.Mn/c1-6(8)7-4-2-3-5-7;3*1-2;/h2-5,8H,1H3;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOHXHJKMXSAU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)[O-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7MnO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504547 |
Source


|
| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12116-28-8 |
Source


|
| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylcyclopentadienylmanganese tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
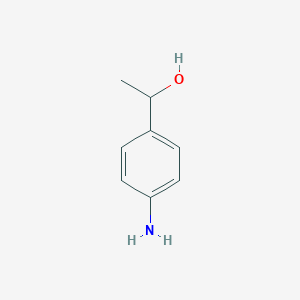
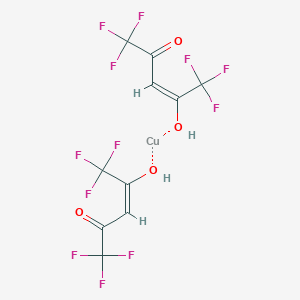
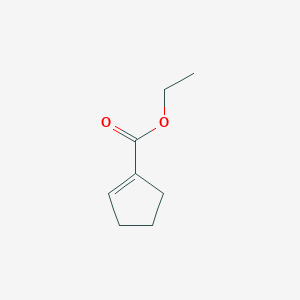
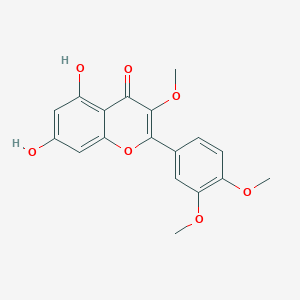
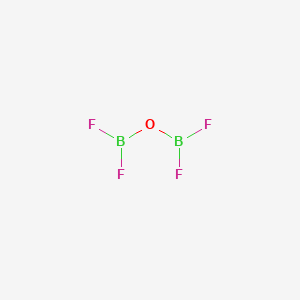
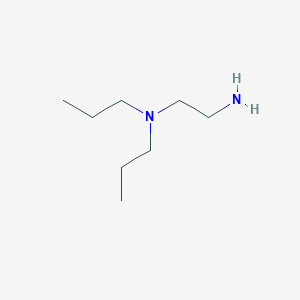
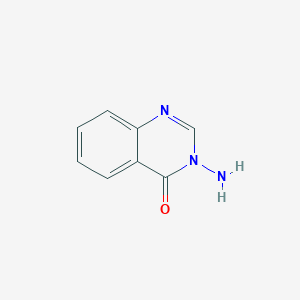
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
